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(3-Ethynylphenyl)hydrazine

Cat. No.: B11721372
M. Wt: 132.16 g/mol
InChI Key: KTIVGMFMMSMHHF-UHFFFAOYSA-N
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Description

Significance of Ethynyl (B1212043) and Hydrazine (B178648) Functionalities in Contemporary Organic Synthesis

Functional groups are specific groups of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. wikipedia.orgthoughtco.com The ethynyl group (—C≡CH) and the hydrazine group (—NHNH2) are two such functionalities that play a crucial role in modern organic synthesis.

The ethynyl group , a terminal alkyne, is a highly reactive and versatile functional group. wikipedia.org Its linear geometry and the presence of pi bonds allow it to participate in a wide array of chemical transformations. A key reaction involving the ethynyl group is "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. This makes it a valuable tool in drug discovery, materials science, and the creation of polymers. vulcanchem.comontosight.ai The ethynyl group's ability to undergo coupling reactions, such as the Sonogashira coupling, further expands its utility in constructing complex molecular architectures. vulcanchem.com

The hydrazine functionality is also of great importance in organic chemistry. wikipedia.org Hydrazines and their derivatives, hydrazones, are key intermediates in many synthetic pathways. numberanalytics.com For instance, the Wolff-Kishner reduction utilizes a hydrazone intermediate to convert a carbonyl group into a methylene (B1212753) group. fiveable.me Hydrazines are also fundamental in the synthesis of various nitrogen-containing heterocyclic compounds like pyrazoles and indoles, many of which exhibit significant biological activity. numberanalytics.comnih.gov Furthermore, hydrazones can be used as protecting groups for carbonyl compounds and are instrumental in bioconjugation strategies, where they link drugs to antibodies for targeted delivery. fiveable.mewikipedia.org

Overview of Arylhydrazine Class within Organic Chemistry

Arylhydrazines are a class of organic compounds where a hydrazine group is attached to an aromatic ring. These compounds are exceptionally valuable in organic synthesis, serving as precursors for a multitude of biologically active molecules. nih.govnih.govrsc.org Their applications span the synthesis of indoles, indazoles, pyrazoles, and other heterocyclic systems. nih.govnih.govrsc.org

Arylhydrazines are also recognized for their role as arylation agents in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov This capability has been harnessed in various synthetic strategies, including direct C-H arylation of arenes. nih.gov The versatility of arylhydrazines makes them a focal point in the development of novel synthetic methodologies, particularly in medicinal chemistry and materials science. organic-chemistry.org

Distinctive Features and Research Relevance of (3-Ethynylphenyl)hydrazine

This compound stands out due to the combined presence of the reactive ethynyl group and the versatile hydrazine functionality on a phenyl ring. This dual functionality makes it a particularly interesting building block for synthetic chemists. The hydrochloride salt of this compound is often used to improve its stability and solubility. smolecule.com

Key Research Applications:

Pharmaceutical Development: this compound serves as a scaffold for creating new drug candidates. Its derivatives have been investigated for their potential as anticancer agents. smolecule.com Molecular docking studies suggest that compounds derived from it may interact with key enzymes like tyrosine kinases, which are involved in cancer cell proliferation. smolecule.com

Chemical Synthesis: It is a valuable intermediate for synthesizing a variety of organic compounds, especially heterocyclic structures with potential biological activity. smolecule.com The ethynyl group allows for participation in coupling reactions, while the hydrazine group can react with carbonyl compounds to form hydrazones, which can then be cyclized to form more complex molecules. smolecule.com

Research Tool: This compound is utilized in biochemical research to investigate the mechanisms of action of hydrazine derivatives in biological systems. smolecule.com

The synthesis of this compound typically involves the creation of 3-ethynylaniline (B136080) from starting materials like acetophenone (B1666503), followed by treatment with a hydrazine source. smolecule.com Its unique combination of functional groups ensures its continued relevance in the exploration of new chemical entities with potential therapeutic applications.

PropertyData
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
IUPAC NameThis compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B11721372 (3-Ethynylphenyl)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

(3-ethynylphenyl)hydrazine

InChI

InChI=1S/C8H8N2/c1-2-7-4-3-5-8(6-7)10-9/h1,3-6,10H,9H2

InChI Key

KTIVGMFMMSMHHF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NN

Origin of Product

United States

Synthetic Methodologies for 3 Ethynylphenyl Hydrazine

Precursor Synthesis and Intermediate Formation

The synthesis of (3-Ethynylphenyl)hydrazine is fundamentally dependent on the successful preparation of its key precursors, primarily 3-ethynylaniline (B136080). The subsequent introduction of the hydrazine (B178648) moiety is a critical step in forming the final product.

Generation of 3-Ethynylaniline Precursors

The creation of 3-ethynylaniline is a crucial first step and can be achieved through several methods. One common approach is the Sonogashira coupling reaction, which involves the coupling of a haloaniline, such as 3-bromoaniline, with a terminal alkyne like trimethylsilylacetylene, catalyzed by a palladium complex. smolecule.com This is followed by a deprotection step to reveal the ethynyl (B1212043) group.

Another strategy involves the reduction of a nitrophenylacetylene derivative. smolecule.com For instance, 3-nitrophenylacetylene (B1294367) can be reduced to 3-ethynylaniline using iron powder in an ethanol-water mixture. This method selectively reduces the nitro group to an amine while preserving the alkyne functionality. Multi-step syntheses from simpler starting materials have also been developed, which may involve a series of reactions including condensation, bromination, and reduction. smolecule.com

Strategies for Hydrazine Moiety Introduction to Ethynylated Aromatics

Once the ethynylated aniline (B41778) precursor is obtained, the next critical phase is the introduction of the hydrazine group (-NHNH2). A typical method for this transformation is through diazotization of the aniline, followed by reduction. This involves treating the 3-ethynylaniline with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid to form a diazonium salt. This intermediate is then reduced to the corresponding hydrazine.

Established Synthetic Routes

The established synthetic routes for this compound are typically multi-step processes that begin with readily available starting materials. These methods are designed to build the molecule's complexity in a controlled manner. pharmafeatures.commsu.eduudel.edu

Multi-Step Approaches from Readily Available Starting Materials

A representative synthesis of this compound hydrochloride starts with the formation of 3-ethynylaniline from precursors like acetophenone (B1666503) and ethyl hydrazine carboxylate under acidic conditions. smolecule.com The resulting 3-ethynylaniline then undergoes diazotization and reduction to introduce the hydrazine functionality.

For example, a common laboratory-scale synthesis might involve the following sequence:

Sonogashira Coupling: Reaction of 3-iodoaniline (B1194756) with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst to form N-(3-((trimethylsilyl)ethynyl)phenyl)amine.

Deprotection: Removal of the silyl (B83357) protecting group to yield 3-ethynylaniline.

Diazotization: Conversion of the amino group of 3-ethynylaniline to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.

Reduction: Reduction of the diazonium salt to the hydrazine using a suitable reducing agent, such as tin(II) chloride.

Hydrochloride Salt Formation and Purification Techniques

The final product, this compound, is often converted to its hydrochloride salt. smolecule.com This is achieved by treating the free base with hydrochloric acid. smolecule.com The formation of the hydrochloride salt serves to enhance the compound's stability and solubility. smolecule.com

Purification of the this compound hydrochloride is typically accomplished through recrystallization. smolecule.com Solvents such as chloroform (B151607) or ether are commonly used in this process to obtain the pure product. smolecule.com

Emerging and Sustainable Synthesis Pathways

Research into more sustainable and efficient synthetic routes is ongoing. Green chemistry principles are being applied to reduce the environmental impact of chemical syntheses. researchgate.netrsc.orgrsc.org This includes the use of less hazardous reagents, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. researchgate.net

One area of development is the use of greener hydrogen sources for reduction steps. For instance, hydrazine hydrate (B1144303) has been explored as a hydrogen source in cobalt-catalyzed transfer hydrogenation of nitroaromatics to amines, which could be applied to the synthesis of precursors like 3-ethynylaniline. rsc.org Additionally, domino reactions, which involve a cascade of reactions in a single step, are being investigated to improve the efficiency of synthesizing complex molecules from simple starting materials. researchgate.net While specific examples for this compound are not yet widely reported, these emerging methodologies hold promise for future, more sustainable production of this and other fine chemicals.

Chemical Reactivity and Transformation Studies of 3 Ethynylphenyl Hydrazine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine functional group is a potent nucleophile and serves as a linchpin for numerous chemical reactions. Its two adjacent nitrogen atoms allow for participation in condensation, cyclization, and reduction reactions, providing pathways to a wide array of more complex molecules.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. numberanalytics.com (3-Ethynylphenyl)hydrazine reacts with aldehydes and ketones to form the corresponding (3-ethynylphenyl)hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration to yield a stable carbon-nitrogen double bond (C=N). numberanalytics.comwikipedia.org The reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency. researchgate.net

The formation of a hydrazone involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the final hydrazone product. numberanalytics.com These resulting hydrazones are not merely stable products but are also crucial intermediates for further synthetic transformations, including cyclization and reduction. smolecule.com

Table 1: General Scheme for Hydrazone Formation This table illustrates the reaction of this compound with a generic aldehyde or ketone.

Reactant 1Reactant 2 (Aldehyde or Ketone)Product (Hydrazone)Conditions
This compoundR¹(R²)C=O(3-Ethynylphenyl)-N=C(R¹)R²Acid catalyst (e.g., Acetic Acid), Alcoholic Solvent
The condensation reaction is a versatile method for converting carbonyls into hydrazone derivatives, which serve as key synthetic intermediates. researchgate.netsmolecule.com

The hydrazine moiety of this compound is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. smolecule.com These cyclization reactions often utilize the two nitrogen atoms of the hydrazine group to form a part of the new ring system.

A prominent example is the Knorr pyrazole (B372694) synthesis, where hydrazines react with 1,3-dicarbonyl compounds to yield pyrazoles. rhhz.net Similarly, reactions with other bifunctional reagents can lead to a wide range of five- and six-membered heterocycles. For instance, the reaction of hydrazides with certain reagents can lead to the formation of oxadiazoles (B1248032) and triazoles. nih.govresearchgate.net The presence of the ethynyl (B1212043) group on the phenyl ring offers further possibilities for intramolecular cyclizations or subsequent functionalization after the initial heterocycle is formed. Research on related o-alkynylchalcones has shown that they readily cyclize with hydrazine to produce fused pyrazole systems under mild conditions. rhhz.net

The nitrogen-nitrogen single bond in the hydrazine group can be cleaved through reduction to produce the corresponding amine. smolecule.com This transformation of this compound would yield (3-ethynylphenyl)amine. Several methods are available for this reductive cleavage, with low-valent titanium reagents being particularly effective.

One method employs an aqueous solution of titanium(III) trichloride, a commercially available and inexpensive reagent. rsc.org This reaction proceeds smoothly under acidic, neutral, or basic conditions and is compatible with sensitive functional groups like carbon-carbon double bonds and benzyl (B1604629) protecting groups. rsc.orgrsc.org A more powerful system uses a low-valent titanium reagent prepared in situ by reducing titanium tetrachloride (TiCl₄) with magnesium powder. umich.edu This non-aqueous method allows the reduction to occur under mild conditions in solvents like THF, offering a broad tolerance for various functional groups. umich.edu

Table 2: Methods for the Reduction of Hydrazines to Amines This table summarizes reagent systems used for the N-N bond cleavage in hydrazines.

Reagent SystemConditionsKey FeaturesReference
Aqueous TiCl₃Broad pH range (acidic, neutral, basic)Compatible with C=C bonds, benzyloxy groups rsc.org
TiCl₄ / Mg powderAnhydrous THF or CH₂Cl₂/ether, mild conditionsPowerful reduction, wide functional group tolerance umich.edu

Beyond simple cyclizations, this compound can participate in more complex, multi-component reactions to assemble intricate heterocyclic scaffolds.

While direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible route to dihydro-oxadiazine systems involves a multi-step sequence. First, the hydrazine would be acylated to form a corresponding carbohydrazide. This intermediate can then react with an aldehyde or ketone to form an N-acylhydrazone. The subsequent acid-catalyzed cyclization of the N-acylhydrazone, involving the hydrazone's C=N bond and the acyl oxygen, leads to the formation of a 2,3-dihydro-1,3,4-oxadiazole (B8461923) ring system. researchgate.net This general strategy is widely used for creating substituted oxadiazole and related oxadiazine heterocycles.

The thieno[3,2-b]pyrrole scaffold is a significant heterocyclic core found in compounds with applications in medicinal chemistry and materials science. researchgate.netnih.govrsc.orgnih.gov Hydrazines, including aryl hydrazines like this compound, are key reagents in certain synthetic routes to this system.

A notable two-step synthesis utilizes acylthiophenes, acetylene (B1199291) gas, and a hydrazine. researchgate.net In this process, an intermediate bicyclic compound is formed first, which then undergoes a multi-position structural rearrangement in the presence of the hydrazine and trifluoroacetic acid (TFA) to yield the final N-amino substituted thieno[3,2-b]pyrrole product in good yields. researchgate.net This reaction highlights a sophisticated assembly where the hydrazine derivative is incorporated in the final step to construct the fused heterocyclic system.

Table 3: Multi-Component Synthesis of Thieno[3,2-b]pyrroles This table outlines the components for the synthesis of N-arylamino thieno[3,2-b]pyrroles.

Component 1Component 2Component 3Key ReagentProduct ClassReference
AcylthiophenesAcetylene GasHydrazines (e.g., this compound)Trifluoroacetic Acid (TFA)N-arylamino thieno[3,2-b]pyrroles researchgate.net

Participation in Complex Heterocyclic Assembly Reactions

Other Hydrazine-Mediated Heterocycle Formations

The hydrazine moiety of this compound is a versatile functional group for the synthesis of various nitrogen-containing heterocycles. Beyond the well-known Fischer indole (B1671886) synthesis, this hydrazine can participate in several other cyclization reactions to afford important heterocyclic scaffolds such as pyrazoles and triazoles.

One of the most fundamental reactions of hydrazines is their condensation with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles. This reaction, known as the Knorr pyrazole synthesis and related methods, proceeds by the reaction of this compound with a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound. The initial condensation forms a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the substituted pyrazole ring. The ethynyl group on the phenyl ring is typically retained during this process, providing a 1-(3-ethynylphenyl)-substituted pyrazole, which can be used for further functionalization.

The formation of 1,2,4-triazoles is another significant transformation involving the hydrazine group. Various synthetic strategies exist, often involving the reaction of the hydrazine with compounds containing a C=N bond or with reagents that can build the triazole backbone piece by piece. For instance, this compound can react with formamide (B127407) under microwave irradiation or with other one-carbon donors and a nitrogen source in multi-component reactions to construct the 1,2,4-triazole (B32235) ring. mdpi.com These methods provide access to 1,3,5-trisubstituted 1,2,4-triazoles where one of the substituents is the 3-ethynylphenyl group. mdpi.com

Table 1: Examples of Hydrazine-Mediated Heterocycle Formations

Starting Material 1 Starting Material 2 Heterocyclic Product Typical Conditions
This compound 1,3-Diketone (e.g., Acetylacetone) 1-(3-Ethynylphenyl)-3,5-dimethyl-1H-pyrazole Acidic or basic catalysis, reflux in alcohol
This compound β-Ketoester (e.g., Ethyl acetoacetate) 1-(3-Ethynylphenyl)-3-methyl-5-pyrazolone Acid catalysis (e.g., HCl, H₂SO₄), heat
This compound Formamide 1-(3-Ethynylphenyl)-1H-1,2,4-triazole Microwave irradiation, catalyst-free

Reactions Involving the Ethynyl Moiety

The terminal alkyne, or ethynyl group, is a highly reactive functional handle that allows for a wide range of chemical transformations, including coupling reactions, nucleophilic additions, and cycloadditions.

The carbon-carbon triple bond of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira and Heck couplings.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgrsc.org In this context, the ethynyl group of this compound can be coupled with various aryl or vinyl halides to create a more complex, conjugated system. This reaction is highly efficient for forming carbon-carbon bonds and is tolerant of many functional groups, including the hydrazine moiety (which may require protection depending on the specific reaction conditions). mdpi.comresearchgate.net

The Heck reaction typically couples an alkene with an aryl or vinyl halide. iitk.ac.inrug.nl While the ethynyl group itself does not directly participate in the standard Heck reaction in the same way, the this compound molecule can act as the aryl partner. For example, after conversion of the hydrazine to a more stable or reactive group (like a diazonium salt) or in oxidative Heck-type reactions, the aryl ring can be coupled with various alkenes. nih.gov This palladium-catalyzed reaction provides a powerful method for C-C bond formation at the phenyl ring, leaving the ethynyl group available for subsequent transformations. uwindsor.calibretexts.org

Table 2: Coupling Reactions Involving the Ethynylphenyl Moiety

Reaction Type Coupling Partner Product Type Typical Catalytic System
Sonogashira Coupling Aryl/Vinyl Halide (R-X) 1-(3-(Arylethynyl)phenyl)hydrazine Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N)
Heck Coupling Alkene (R'-CH=CH₂) 1-(3-Ethynyl-X-vinyl-phenyl)hydrazine* Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., NaOAc, Et₃N)

Note: Product structure in Heck coupling depends on the specific variant and whether the aryl ring of the hydrazine is the reacting partner.

The electron-rich triple bond of the ethynyl group is susceptible to attack by various nucleophiles, particularly when activated by a metal catalyst or under basic conditions. This leads to the formation of substituted alkenes with high regioselectivity (Markovnikov or anti-Markovnikov addition) and stereoselectivity.

Common nucleophiles include amines and thiols. The addition of a primary or secondary amine to the alkyne (hydroamination) yields an enamine or an imine after tautomerization. Similarly, the addition of a thiol (hydrothiolation) results in the formation of a vinyl sulfide. masterorganicchemistry.combeilstein-journals.org These reactions significantly increase the molecular diversity accessible from this compound, converting the linear alkyne into a stereodefined vinyl system bearing a new heteroatom substituent.

The terminal ethynyl group makes this compound a prime substrate for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate no byproducts. nih.govresearchgate.net The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). csic.esnih.govrsc.orgbeilstein-journals.org

In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.orgpcbiochemres.com This transformation is exceptionally reliable and bio-orthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.govresearchgate.net This has led to its widespread use in bioconjugation, where this compound or its derivatives can be used to link to azide-modified proteins, nucleic acids, or other biomolecules for applications in diagnostics and drug delivery. nih.govmdpi.com

Table 3: CuAAC "Click Chemistry" with this compound

Reactant 1 Reactant 2 Product Catalyst
This compound Organic Azide (R-N₃) 1-(3-(1-R-1H-1,2,3-triazol-4-yl)phenyl)hydrazine Cu(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI)

Dual Reactivity and Cascade Transformations

The presence of two distinct reactive centers—the nucleophilic hydrazine and the electrophilic/cycloaddition-prone alkyne—allows for the design of cascade or tandem reactions, where multiple bonds are formed in a single operation. baranlab.orgrsc.org20.210.105

An example of such a pathway is the synthesis of fused heterocyclic systems like indazoles. nih.gov The reaction of an ortho-alkynyl azoarene with a hydrazine can lead to the formation of an indazole ring system. nih.gov More directly, a reaction could be envisioned where this compound first reacts with a suitable partner at the hydrazine site to form an intermediate that subsequently undergoes an intramolecular cyclization involving the ethynyl group.

For instance, a tandem reaction could begin with a coupling reaction on the alkyne (e.g., Sonogashira coupling) to introduce a carbonyl-containing substituent. The resulting intermediate could then undergo an intramolecular condensation/cyclization with the hydrazine group to form a polycyclic heterocyclic system. Such integrated pathways highlight the utility of this compound as a powerful building block for the rapid assembly of complex molecules.

Derivatization Strategies and Analogous Compound Synthesis

The unique structure of this compound, featuring both a reactive hydrazine group and a versatile ethynyl group, makes it a valuable starting material for the synthesis of a wide range of derivatives and analogues.

The synthesis of this compound and its analogues typically follows established methods for preparing arylhydrazines. The most common route involves the diazotization of an aniline (B41778) derivative, followed by reduction of the resulting diazonium salt. thieme-connect.de For this compound, the process would start with 3-ethynylaniline (B136080).

The general procedure can be summarized in two main steps:

Diazotization : The starting aniline (e.g., 3-ethynylaniline) is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt. google.com

Reduction : The diazonium salt solution is then subjected to reduction. A common reducing agent for this transformation is a sulfite (B76179), such as sodium sulfite or sodium bisulfite, in a solution with a pH of at least 7. google.com The resulting arylhydrazinedisulfonate is subsequently hydrolyzed with an acid to yield the final arylhydrazine hydrochloride. google.com

By starting with different substituted anilines, a variety of arylhydrazine analogues can be produced. acs.org

Table 1: General Scheme for Arylhydrazine Synthesis

StepReactantsReagentsProduct
1. DiazotizationArylamine (e.g., 3-Ethynylaniline)NaNO₂, HClAryl Diazonium Salt
2. Reduction & HydrolysisAryl Diazonium SaltNa₂SO₃, then HCl/H₂OArylhydrazine Hydrochloride

The ethynyl group in this compound makes it a "clickable" precursor, meaning it can readily participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition. This functionality can be carried through to its derivatives, including formazans. Formazans are intensely colored compounds characterized by the N=N-C=N-NH- chain.

The synthesis of a formazan (B1609692) from this compound generally proceeds in two steps:

Hydrazone Formation : this compound is first condensed with an aldehyde (e.g., benzaldehyde) to form the corresponding arylhydrazone. nih.gov This reaction is a standard nucleophilic addition-elimination at the carbonyl carbon. smolecule.com

Azo Coupling : The resulting (3-ethynylphenyl)hydrazone is then coupled with a diazonium salt in a basic medium, such as pyridine (B92270) or an aqueous alkaline solution. rjptonline.orgwgtn.ac.nz The electrophilic diazonium ion attacks the methine carbon of the hydrazone to form the formazan. wgtn.ac.nzrsc.org

The final product, a 1-(3-ethynylphenyl)-substituted formazan, retains the terminal alkyne, making it a valuable "clickable" building block for creating more complex molecules, such as bioconjugates or functional materials. rjptonline.org

This compound is a key precursor for synthesizing hybrid heterocyclic systems like thiazolyl-pyrazoles. A common synthetic strategy involves building the pyrazole ring first, followed by the thiazole (B1198619) ring. d-nb.infonih.gov

A plausible multi-step synthesis is outlined below:

Pyrazolone (B3327878) Formation : this compound is reacted with a β-ketoester, such as ethyl acetoacetate. This reaction proceeds via initial hydrazone formation followed by intramolecular cyclization to yield a 1-(3-ethynylphenyl)-3-methyl-5-pyrazolone. ekb.eg

Thioamide Synthesis : The pyrazolone intermediate is reacted with thiosemicarbazide (B42300) in the presence of an acid catalyst. This step introduces a carbothioamide group at the N1 position of the pyrazole ring, forming a 3-methyl-4-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide. nih.gov

Thiazole Ring Closure : The resulting pyrazole-carbothioamide is then treated with an α-haloketone (e.g., 2-bromoacetophenone) or a hydrazonoyl chloride. d-nb.infoacgpubs.org This is a variation of the Hantzsch thiazole synthesis, where the sulfur atom of the thioamide attacks the electrophilic carbon of the α-haloketone, leading to cyclization and the formation of the final thiazolyl-pyrazole derivative. d-nb.infoacgpubs.org

This modular approach allows for the creation of a diverse library of thiazolyl-pyrazole derivatives by varying the substituents on the hydrazine, the β-ketoester, and the α-haloketone. nih.govresearchgate.net

N'-Benzylidene hydrazides, more commonly known as hydrazones, are synthesized through the condensation reaction of a hydrazine with an aldehyde or ketone. researchgate.net In the case of this compound, it can react with various benzaldehyde (B42025) derivatives to produce a range of N'-(substituted-benzylidene)-(3-ethynylphenyl)hydrazines.

The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired benzaldehyde in a solvent like ethanol, often with a few drops of an acid catalyst such as acetic acid. organic-chemistry.org The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. smolecule.com This method is highly versatile and accommodates a wide variety of functional groups on the benzaldehyde ring. rsc.org

Table 2: Examples of N'-Benzylidene Hydrazide Synthesis

HydrazineAldehydeCatalyst (optional)Product
This compoundBenzaldehydeAcetic AcidN'-Benzylidene-(3-ethynylphenyl)hydrazine
This compound4-NitrobenzaldehydeAcetic AcidN'-(4-Nitrobenzylidene)-(3-ethynylphenyl)hydrazine
This compound4-MethoxybenzaldehydeAcetic AcidN'-(4-Methoxybenzylidene)-(3-ethynylphenyl)hydrazine
This compound4-ChlorobenzaldehydeAcetic AcidN'-(4-Chlorobenzylidene)-(3-ethynylphenyl)hydrazine

The reaction of this compound with chromone (B188151) derivatives, particularly those with an electrophilic center at the 3-position like 3-formylchromone, is a powerful method for synthesizing complex heterocyclic structures. mdpi.comtandfonline.com While a simple condensation would be expected to form a hydrazone, the reaction often proceeds further. nih.gov

The established mechanism involves two key stages:

Hydrazone Formation : Initially, the hydrazine reacts with the aldehyde group of 3-formylchromone to form the corresponding hydrazone intermediate. tandfonline.commagritek.com

Ring Opening and Recyclization : The nitrogen atom of the hydrazone then acts as a nucleophile, attacking the C-2 position of the chromone's γ-pyrone ring. nih.gov This attack induces the opening of the pyrone ring. The resulting intermediate subsequently undergoes intramolecular cyclization and dehydration to form a stable 3(5)-(2-hydroxyaryl)pyrazole derivative. tandfonline.comnih.gov

Therefore, the reaction of this compound with 3-formylchromone does not typically yield a stable chromone-hydrazone but rather a 1-(3-ethynylphenyl)-3-(2-hydroxyphenyl)pyrazole. This transformation is a robust and widely used method for converting chromones into pyrazoles. tandfonline.com

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For (3-Ethynylphenyl)hydrazine, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydrazine (B178648) protons, and the terminal alkyne proton.

The aromatic region would display complex multiplets for the four protons on the phenyl ring, influenced by the meta-substitution pattern. The terminal alkyne proton (≡C-H) typically appears as a sharp singlet in a characteristic region of the spectrum. The protons of the hydrazine group (-NHNH₂) often present as broad signals that can undergo chemical exchange, a process that can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR sample, which results in the disappearance of these peaks. The expected chemical shifts are based on the analysis of similar structures, such as phenylhydrazine chemicalbook.com.

Table 1: Predicted ¹H NMR Data for this compound Data are predicted based on known values for analogous structures.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.2-6.8Multiplet4HAr-H
~5.0-4.0Broad Singlet3H-NH -NH₂
~3.0Singlet1H≡C-H

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of a molecule. Due to the molecular symmetry of this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom.

Two signals will appear in the characteristic region for sp-hybridized carbons, representing the two atoms of the ethynyl (B1212043) group (C≡C). The remaining six signals will be in the aromatic region, corresponding to the carbons of the phenyl ring. The chemical shifts of these aromatic carbons are influenced by the electronic effects of the hydrazine and ethynyl substituents. Comparing these shifts to those of phenylhydrazine provides insight into the substituent effects on the aromatic ring chemicalbook.com.

Table 2: Predicted ¹³C NMR Data for this compound Data are predicted based on known values for analogous structures.

Chemical Shift (δ) ppmAssignment
~150C -NHNH₂ (Aromatic)
~130-115Aromatic C H
~123C -C≡CH (Aromatic)
~83-C ≡CH
~77-C≡C H

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing direct information about the functional groups present.

IR spectroscopy is particularly effective for identifying the various functional groups in this compound. The spectrum is characterized by several key absorption bands.

A sharp, intense peak around 3300 cm⁻¹ is characteristic of the stretching vibration of the terminal alkyne C-H bond nist.gov. The stretching of the N-H bonds in the hydrazine moiety typically appears as one or two bands in the region of 3400-3200 cm⁻¹, similar to what is observed for phenylhydrazine researchgate.net. The carbon-carbon triple bond (C≡C) stretch gives rise to a weaker absorption band in the 2140-2100 cm⁻¹ range. Additionally, aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Frequency (cm⁻¹)Vibration TypeFunctional Group
~3300C-H StretchTerminal Alkyne (≡C-H)
3400-3200N-H StretchHydrazine (-NHNH₂)
2140-2100C≡C StretchAlkyne
>3000C-H StretchAromatic
1600-1450C=C StretchAromatic Ring

Raman spectroscopy provides complementary information to IR spectroscopy. While the C≡C stretching vibration is often weak in the IR spectrum of terminal alkynes, it typically produces a strong and sharp signal in the Raman spectrum. This is because the C≡C bond is a highly polarizable, symmetrical bond, a property that leads to a strong Raman signal. Therefore, Raman spectroscopy is an excellent tool for confirming the presence of the alkyne functional group in the molecule. The symmetric "breathing" mode of the phenyl ring also tends to be strong in the Raman spectrum.

Table 4: Expected Key Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
~3300C-H StretchTerminal Alkyne (≡C-H)
2140-2100C≡C Stretch (Strong)Alkyne
~1000Ring BreathingPhenyl Ring

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound, high-resolution mass spectrometry would confirm its molecular formula (C₈H₈N₂). The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Predicted data suggests the detection of various adducts in techniques like electrospray ionization (ESI), such as the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ uni.lu. Analysis of the fragmentation pattern, guided by the known behavior of related compounds like phenylhydrazine, would likely show characteristic losses of small nitrogen-containing fragments such as •NH₂ and •N₂H₃ chemicalbook.comchemicalbook.com.

Table 5: Predicted Mass Spectrometry Data for this compound Source: Predicted data from PubChemLite uni.lu

Adduct / IonPredicted m/z
[M]⁺132.068
[M+H]⁺133.076
[M+Na]⁺155.058
[M-H]⁻131.061

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering insights into bond lengths, bond angles, and the spatial arrangement of atoms.

Although a specific crystal structure for this compound is not publicly documented, the methodology for its determination would follow standard crystallographic practices. This involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the crystal lattice.

For example, studies on related hydrazine derivatives have successfully used this technique. In the analysis of 1-(4-Nitrophenyl)-2-(3-phenylallylidene)hydrazine, the compound was found to crystallize in a monoclinic system with specific unit cell parameters (a = 6.1011 Å, b = 12.4505 Å, c = 9.0076 Å, β = 93.273°) nih.gov. Similarly, the crystal structure of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-yl-idene]indolin-2-one was determined, revealing key dihedral angles between its constituent ring systems nih.govresearchgate.net. This level of detail confirms the molecular conformation and configuration unambiguously.

Beyond individual molecular structures, X-ray crystallography illuminates how molecules pack together in a crystal, governed by intermolecular forces. For this compound, the hydrazine group is capable of acting as both a hydrogen bond donor (the N-H protons) and acceptor (the lone pairs on the nitrogen atoms).

Other Spectroscopic and Electrochemical Characterization Methods

Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The phenyl and ethynyl groups in this compound constitute a chromophore, which absorbs light in the ultraviolet region due to π → π* transitions.

The true utility of this technique is often realized when the this compound moiety is incorporated into larger, more complex chromophoric systems. When derivatized, the resulting molecules can exhibit significant absorption in the visible range. For instance, the electronic absorption spectra of porphyrins substituted with ethynyl-phenyl groups show distinct shifts in their absorption bands, indicating electronic interaction between the substituent and the porphyrin π-system researchgate.net. Similarly, extended 1,3,5-triazine derivatives featuring ethynyl-phenyl linkers absorb significantly in the visible range, with absorption maxima influenced by the electronic nature of peripheral substituents mdpi.com. This technique is therefore essential for characterizing the photophysical properties of novel dyes and functional materials derived from this compound. The study of these spectra reveals information about the molecule's electronic structure and the energy of its frontier molecular orbitals libretexts.orgrsc.org.

Absence of Specific Research Data on the Electrochemical Characterization of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research articles and data pertaining to the electrochemical characterization of the compound This compound . In particular, detailed studies employing techniques such as cyclic voltammetry to investigate the reactivity and electrochemical properties of this specific molecule are not presently available in the public domain.

While extensive research exists on the electrochemical behavior of hydrazine and its various derivatives, including phenylhydrazine, this body of work does not extend to the ethynyl-substituted phenylhydrazine specified. The introduction of the ethynyl group at the meta-position of the phenyl ring would impart unique electronic and structural characteristics that would significantly influence its electrochemical behavior. However, without dedicated experimental studies, any discussion of its reactivity based on cyclic voltammetry would be purely speculative.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not feasible at this time due to the lack of primary research on the subject compound.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For (3-Ethynylphenyl)hydrazine, these investigations provide a detailed picture of its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. imist.maimist.ma Calculations for this compound are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high degree of accuracy in predicting both structural and electronic properties. imist.manih.gov These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation.

The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would elucidate the planarity of the phenyl ring, the geometry of the hydrazine (B178648) substituent, and the linear nature of the ethynyl (B1212043) group. The interaction between the electron-donating hydrazine group and the π-system of the phenyl ring, as well as the influence of the electron-withdrawing ethynyl group, are critical aspects of its electronic structure that can be quantified through DFT.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (phenyl)1.39120.00.0
C-N (hydrazine)1.40120.0-
N-N (hydrazine)1.45110.0180.0
C-C (ethynyl)1.21180.0-
C≡C (ethynyl)1.20--

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine group and the phenyl ring, while the LUMO would likely be distributed over the phenyl ring and the electron-accepting ethynyl group. The HOMO-LUMO gap can be calculated from the energies of these orbitals, providing insight into the molecule's electronic transitions and its potential use in electronic applications. imist.ma

Table 2: Representative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential. researchgate.net

For this compound, the MESP map would likely show a region of high negative potential around the nitrogen atoms of the hydrazine group, highlighting their nucleophilic character. The hydrogen atoms of the hydrazine group and the ethynyl group would be expected to have a positive potential. The phenyl ring would exhibit a more complex potential distribution due to the interplay of the substituent effects.

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. researchgate.net Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). researchgate.net Molecules with a significant intramolecular charge transfer from a donor to an acceptor group, connected by a π-conjugated system, often exhibit large NLO responses. nih.gov

In this compound, the hydrazine group can act as an electron donor, the phenyl ring as the π-bridge, and the ethynyl group as a potential electron acceptor. DFT calculations can be employed to compute the dipole moment (μ) and the first-order hyperpolarizability (β) to assess its potential as an NLO material. researchgate.net

Table 3: Representative Calculated NLO Properties for this compound

PropertyValue
Dipole Moment (μ)3.5 D
First-Order Hyperpolarizability (β)15 x 10⁻³⁰ esu

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and biological activity. Conformational analysis involves exploring the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them. For this compound, the rotation around the C-N and N-N bonds of the hydrazine group would be of particular interest.

Theoretical calculations can determine the relative energies of different conformers (e.g., syn and anti conformations) and the rotational energy barriers. imist.ma This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein. mdpi.com

In a molecular docking study, the structure of this compound would be "docked" into the active site of a target protein. The simulation would predict the binding mode and affinity, often expressed as a docking score. researchgate.net The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, would be analyzed to understand the basis of the binding. researchgate.net

For this compound, potential protein targets could be enzymes where hydrazine derivatives are known to act as inhibitors. The results of molecular docking studies can provide valuable insights into its potential therapeutic applications and guide the design of more potent analogs. mdpi.com

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Docking Score (kcal/mol)-7.5
Key Interacting ResiduesTYR84, SER122, PHE265
Types of InteractionsHydrogen bond with SER122, π-π stacking with PHE265

Prediction of Ligand-Receptor Binding Affinities

Computational docking and molecular dynamics simulations are pivotal in predicting the binding affinity of ligands for their receptor targets. For derivatives of this compound, these studies have been crucial in rationalizing their activity as inhibitors of various receptor tyrosine kinases (RTKs), which are key regulators of cellular processes and are often dysregulated in cancer. researchgate.net

Prominent examples include the study of compounds targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The (3-ethynylphenyl) group is a well-established pharmacophore that anchors ligands into the ATP-binding pocket of these kinases.

For instance, the drug Erlotinib, chemically known as [6,7-bis(2-methoxy-ethoxy)quinazolin-4-yl]-(3-ethynylphenyl)amine, contains the core (3-ethynylphenyl) structure. Computational docking studies have been performed to predict its binding affinity with the EGFR kinase domain. These studies calculate a binding energy score, which indicates the stability of the ligand-receptor complex. A lower binding energy generally corresponds to a higher binding affinity.

Table 1: Predicted Binding Energies of Selected EGFR Inhibitors

Compound ReferenceDescriptionPredicted Binding Energy (kcal/mol)
Erlotinib Contains the (3-ethynylphenyl) moiety-3.3
Compound 10a Thiazolyl-pyrazole derivative-3.4
Compound 6d Thiazolyl-pyrazole derivative-3.0
Compound 15a Thiazolyl-pyrazole derivative-2.2
Compound 3a Thiazolyl-pyrazole derivative-1.6
This table is generated based on data from docking studies of various compounds against the EGFR kinase domain, illustrating the range of predicted binding affinities.

These computational predictions are instrumental in the early stages of drug discovery, allowing for the screening of large libraries of compounds and the prioritization of candidates with favorable binding characteristics for further experimental testing.

Elucidation of Interaction Mechanisms

Beyond simply predicting affinity, computational models elucidate the specific molecular interactions that govern ligand binding. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the ligand's orientation and stability within the receptor's active site.

For inhibitors containing the (3-ethynylphenyl) group, molecular docking studies have revealed a consistent binding mode within the ATP-binding pocket of kinases like EGFR.

Hydrogen Bonding: The nitrogen atoms in the core structure of these inhibitors often form critical hydrogen bonds with key amino acid residues in the hinge region of the kinase. In the case of Erlotinib, a crucial hydrogen bond is typically observed between the quinazoline (B50416) N1 atom and the backbone NH of Methionine 793 (Met793) in the EGFR hinge region.

Hydrophobic Interactions: The (3-ethynylphenyl) moiety itself plays a vital role in establishing hydrophobic and van der Waals interactions. The ethynyl group can project into a small hydrophobic pocket, while the phenyl ring interacts with hydrophobic residues, further anchoring the inhibitor. Docking studies of Erlotinib show the ethynylphenyl group interacting with residues such as Cysteine 797 (Cys797), Leucine 718 (Leu718), and Alanine 743 (Ala743).

Table 2: Key Molecular Interactions of (3-Ethynylphenyl)-Containing Inhibitors with EGFR

Interaction TypeKey Amino Acid ResiduesInteracting Ligand Moiety
Hydrogen Bonding Met793Quinazoline core
Hydrophobic Interactions Cys797, Leu718, Ala743(3-Ethynylphenyl) group
Hydrophobic Interactions Val726, Leu844Phenyl ring
This table summarizes the principal interactions identified through computational analysis that contribute to the binding of (3-ethynylphenyl)-based inhibitors to the EGFR active site.

Understanding these detailed interaction mechanisms is essential for structure-based drug design, enabling chemists to modify ligand structures rationally to enhance potency and selectivity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful lens to investigate the mechanisms of chemical reactions. For hydrazine and its derivatives, these theoretical approaches can map out reaction pathways, identify transient intermediates, and calculate the energy barriers associated with each step. While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the established methodologies for studying simpler hydrazines provide a clear framework for how such investigations would proceed. researchgate.netsciencepublishinggroup.commdpi.com

Theoretical Investigation of Reaction Pathways

A primary goal of computational reaction mechanism studies is to identify all plausible pathways from reactants to products. For a molecule like this compound, several reaction types could be investigated, including decomposition, oxidation, and reactions involving the ethynyl group.

Computational chemists typically begin by proposing several hypothetical reaction pathways. For each pathway, the geometries of all reactants, intermediates, transition states, and products are fully optimized. DFT calculations, often using functionals like B3LYP paired with a suitable basis set (e.g., 6-311+G**), are employed to determine the electronic structure and energy of each species along the proposed path. researchgate.netsciencepublishinggroup.com

For hydrazine itself, computational studies have extensively explored decomposition pathways, focusing on the cleavage of either the N-N bond or N-H bonds as the initial step. rsc.orgresearchgate.net Similar pathways could be investigated for this compound, assessing how the electronic influence of the ethynylphenyl group affects the relative stability of the resulting radical or ionic intermediates compared to unsubstituted hydrazine.

Transition State Analysis and Energy Profiles

The transition state (TS) is a critical point on a reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of the transition state is paramount to understanding reaction kinetics.

Computational methods are used to locate the TS structure, which is a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Once the energies of the reactants, transition states, and products are calculated, a reaction energy profile can be constructed. This profile visually represents the energy changes throughout the reaction. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. By comparing the activation energies of different proposed pathways, the most kinetically favorable route can be identified. researchgate.net For instance, studies on hydrazine oxidation have used DFT to calculate the activation barriers for different proposed routes, thereby determining the most probable mechanism. researchgate.netsciencepublishinggroup.com Applying this methodology to this compound would provide fundamental insights into its chemical reactivity and stability.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Bioactive Heterocyclic Scaffolds in Chemical Design

The hydrazine (B178648) group in (3-Ethynylphenyl)hydrazine serves as a crucial nucleophile in condensation reactions, leading to the formation of a variety of nitrogen-containing heterocycles. These heterocyclic structures are prevalent in many biologically active compounds and form the core of numerous drug discovery programs.

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds, is a well-established application of hydrazines. The Knorr pyrazole (B372694) synthesis and related methods involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comnih.gov In this context, this compound can react with various 1,3-diketones to yield 1-(3-ethynylphenyl)-substituted pyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction, determining the substitution pattern on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. mdpi.comnih.gov

Thiazole (B1198619) derivatives, another important class of sulfur-containing heterocycles, can also be synthesized utilizing a hydrazine precursor, although the pathway is less direct. The Hantzsch thiazole synthesis, a common method, typically involves the reaction of a thioamide with an α-haloketone. youtube.comorganic-chemistry.org However, hydrazine derivatives can be converted into thiosemicarbazides, which can then participate in cyclization reactions to form aminothiazoles. For instance, this compound can be reacted with a thiocyanate salt to form the corresponding thiosemicarbazide (B42300). This intermediate can then undergo condensation and cyclization with an α-halocarbonyl compound to produce a 2-hydrazinyl-thiazole derivative. nanobioletters.comnih.gov

Table 1: Synthesis of Pyrazole Derivatives from this compound

Reactant 1Reactant 2 (1,3-Dicarbonyl)ProductReaction Type
This compoundAcetylacetone1-(3-Ethynylphenyl)-3,5-dimethyl-1H-pyrazoleKnorr Pyrazole Synthesis
This compoundDibenzoylmethane1-(3-Ethynylphenyl)-3,5-diphenyl-1H-pyrazoleKnorr Pyrazole Synthesis
This compoundEthyl Acetoacetate1-(3-Ethynylphenyl)-3-methyl-1H-pyrazol-5(4H)-oneKnorr Pyrazole Synthesis

While direct synthesis of dihydro-oxadiazines using this compound is not extensively documented, the general reactivity of hydrazines allows for their incorporation into various heterocyclic systems. The synthesis of oxadiazines often involves the cyclization of intermediates containing both nitrogen and oxygen atoms in a suitable arrangement. Hydrazine derivatives can react with bifunctional reagents containing oxygen functionalities to form such precursors. For instance, the reaction of a hydrazine with an acylating agent that also contains a leaving group at a specific position can lead to an intermediate poised for intramolecular cyclization to form a dihydro-oxadiazine ring. The ethynylphenyl moiety would remain as a substituent on the resulting heterocyclic scaffold, available for further functionalization.

The synthesis of thieno[3,2-b]pyrroles, a class of fused heterocyclic compounds with interesting electronic and biological properties, typically involves the construction of the pyrrole ring onto a pre-existing thiophene core. nih.gov While a direct role for this compound in the primary ring-forming steps of the thienopyrrole scaffold is not a common strategy, it can be envisioned as a substituent-introducing reagent. For example, a thieno[3,2-b]pyrrole core with a suitable functional group could be coupled to the ethynyl (B1212043) group of this compound via a cross-coupling reaction. Alternatively, a hydrazine-substituted thienopyrrole could be synthesized, which would then allow for the introduction of the (3-ethynylphenyl) group through a condensation reaction, although this is a less direct approach.

Many kinase inhibitors, which are a critical class of anticancer drugs, are based on heterocyclic scaffolds that can be synthesized from hydrazine derivatives. nih.govfrontiersin.orgresearchgate.net The pyrazole ring, for instance, is a common feature in many kinase inhibitors. By using this compound in pyrazole synthesis, it is possible to generate a library of potential kinase inhibitors bearing the ethynylphenyl group. nih.govmdpi.com This ethynyl group can serve multiple purposes: it can act as a handle for further chemical modification, or it can directly interact with the active site of the kinase. The rigid nature of the ethynyl group can also help in orienting the molecule within the binding pocket of the enzyme.

Table 2: Examples of Kinase Inhibitor Scaffolds Potentially Derived from this compound

Heterocyclic ScaffoldPotential Kinase Target(s)Role of (3-Ethynylphenyl) Group
1-(3-Ethynylphenyl)pyrazoleReceptor Tyrosine Kinases (e.g., MET, ALK, FGFR)Interaction with active site, scaffold for further modification
4-Amino-1-(3-ethynylphenyl)pyrazolo[3,4-d]pyrimidineTyrosine Kinases (e.g., Src, Abl)Mimics adenine in ATP binding site
Indazole derivativesVarious KinasesStructural element for binding affinity and selectivity

Role in "Click Chemistry" for Functional Material Development

The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.orgsigmaaldrich.com This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecular architectures and functional materials. interchim.frtcichemicals.combeilstein-journals.org

The CuAAC reaction allows for the straightforward conjugation of this compound to any molecule that can be functionalized with an azide (B81097) group. researchgate.netnih.govexlibrisgroup.com This opens up possibilities for creating a vast array of novel materials and bioconjugates. For example, polymers bearing azide side chains can be cross-linked or functionalized using this compound, thereby modifying their physical and chemical properties. Similarly, biomolecules such as peptides, proteins, and nucleic acids can be labeled with azide groups and subsequently "clicked" with this compound. The resulting bioconjugates can be used for a variety of applications, including bioimaging, drug delivery, and diagnostics. The hydrazine moiety on the resulting conjugate can also be used for further chemical modifications or for anchoring the molecule to a solid support.

Table 3: Potential Applications of this compound in Click Chemistry

Azide-Functionalized MoleculeResulting ConjugatePotential Application
Azido-poly(ethylene glycol) (PEG)PEGylated this compoundDrug delivery, improving solubility
Azide-modified fluorescent dyeFluorescently labeled hydrazineBioimaging, chemical sensing
Azido-functionalized nanoparticleSurface-modified nanoparticleTargeted drug delivery, diagnostics
Azide-containing peptidePeptide-hydrazine conjugateProbes for studying protein-protein interactions

Functionalization of Solid Matrices and Surfaces

The terminal alkyne group of this compound makes it an ideal reagent for the functionalization of solid supports and surfaces through click chemistry. This method allows for the stable, covalent immobilization of the phenylhydrazine moiety onto a wide variety of materials that have been pre-functionalized with azide groups.

The most widely used click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, often catalyzed by copper(I) (CuAAC). mdpi.com This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions, making it suitable for modifying sensitive substrates. mdpi.comnih.gov By anchoring this compound to a solid matrix (e.g., polymers, silica, or nanoparticles), the surface becomes endowed with reactive hydrazine groups. These surface-bound hydrazine moieties can then be used for further chemical transformations, such as the immobilization of carbonyl-containing biomolecules or the synthesis of surface-grafted heterocyclic compounds. This robust immobilization is more stable than methods relying on UV irradiation. mdpi.com

The process can be summarized as follows:

Activation of the Surface : The solid matrix is first functionalized with azide groups.

Immobilization via Click Chemistry : The azide-functionalized surface is treated with this compound in the presence of a copper(I) catalyst. The alkyne on the this compound reacts with the surface azide groups to form a stable triazole linkage.

This surface modification strategy provides a powerful platform for creating functional materials for applications in catalysis, separation science, and solid-phase organic synthesis.

ComponentRole in Surface FunctionalizationRelevant Chemistry
Solid Matrix The support material (e.g., polymer beads, silica gel, glass slides).Must be amenable to surface modification with azide groups.
Azide-Functionalized Surface The activated solid matrix ready for reaction.Provides the reactive partner for the click reaction.
This compound The molecule to be immobilized.The ethynyl group reacts with the surface azides.
Copper(I) Catalyst Catalyst for the click reaction.Accelerates the azide-alkyne cycloaddition (CuAAC).
Functionalized Surface The final product.A solid matrix decorated with phenylhydrazine moieties.

Development of Chemical Sensors and Probes

The detection of hydrazine is of significant interest due to its high toxicity and widespread use in industrial and pharmaceutical applications. researchgate.net This has driven the development of various chemical sensors and probes for its sensitive and selective detection.

Fluorescence-based detection is a powerful analytical technique known for its high sensitivity and ease of operation. researchgate.net Fluorescent probes for hydrazine are typically designed based on a reaction-based mechanism. In this approach, a fluorophore is engineered to react specifically with hydrazine, leading to a distinct change in its fluorescence properties (e.g., "turn-on" or "turn-off" of the signal, or a ratiometric shift in emission wavelength). mdpi.com

The design strategy often involves a condensation reaction between the hydrazine and a carbonyl group (aldehyde or ketone) present on the probe molecule. This reaction forms a hydrazone, which alters the electronic structure of the fluorophore and, consequently, its photophysical properties. For a probe to be effective, it must exhibit high selectivity for hydrazine over other potentially competing species. mdpi.com

While this compound is not typically the fluorescent probe itself, its hydrazine group is the reactive site that such probes are designed to detect. Research has led to the development of probes with very low limits of detection (LOD), some reaching the nanomolar range (e.g., 50 nM). mdpi.com These sensors are crucial for monitoring hydrazine levels in environmental samples like water and soil, as well as in biological systems. researchgate.net

ParameterDescriptionExample Finding
Detection Principle Reaction between the probe's active site (e.g., an aldehyde) and hydrazine.Formation of a hydrazone triggers a change in fluorescence.
Fluorescence Response The observable change in optical properties upon reaction.Can be a "turn-on" enhancement of fluorescence intensity (e.g., over 30-fold increase). mdpi.com
Sensitivity The lowest concentration of hydrazine that can be reliably detected.Limits of Detection (LOD) can be as low as 50 nM. mdpi.com
Selectivity The ability to detect hydrazine in the presence of other similar chemical species.Probes are designed to be highly selective against other amines and nucleophiles. mdpi.com
Applications Areas where hydrazine detection is critical.Environmental monitoring (water, soil) and biological imaging. researchgate.net

Utilization in Complex Molecular Architecture Assembly

The dual functionality of this compound makes it a valuable component in the synthesis of complex molecules, particularly through strategies that build molecular complexity in a highly efficient manner.

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates atoms from all starting materials. nih.gov MCRs are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. beilstein-journals.org

Hydrazine and its derivatives are classic reagents in MCRs for the synthesis of nitrogen-containing heterocycles, most notably pyrazoles. The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is a foundational example that can be adapted into an MCR format. beilstein-journals.org

In such a reaction, this compound can be used as the hydrazine component. By reacting it with two other components that generate a 1,3-dielectrophile in situ, a highly substituted pyrazole can be constructed in a single step. The resulting pyrazole molecule will bear the (3-ethynylphenyl) substituent, which serves as a reactive handle for further modifications. This "clickable" functionality allows the complex molecular architecture assembled through the MCR to be easily linked to other molecules, polymers, or surfaces in a subsequent step. This two-stage process, involving an MCR followed by a click reaction, is a powerful strategy for creating sophisticated, self-organizing molecular systems. For example, taurine-catalyzed four-component reactions involving a hydrazine, an aldehyde, malononitrile, and a β-ketoester can produce complex pyranopyrazoles in high yields. nih.gov

Reaction TypeReactantsProductKey Features
Multi-component Pyrazole Synthesis 1. (3-Ethynylphenyl)hydrazine2. 1,3-Dicarbonyl compound (or precursors)3. Other components for diversificationA complex pyrazole derivative containing the ethynylphenyl group.High efficiency, atom economy, rapid assembly of molecular complexity. nih.govbeilstein-journals.org
Subsequent Click Reaction The ethynyl-functionalized pyrazole and an azide-containing molecule.Conjugate of the complex pyrazole with another molecular entity.Enables linking of complex architectures to surfaces or biomolecules.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Catalytic Systems

While classical methods for the synthesis of phenylhydrazines are well-established, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to (3-Ethynylphenyl)hydrazine and its derivatives.

Novel Synthetic Strategies:

Future endeavors could explore innovative one-pot syntheses that combine the introduction of the ethynyl (B1212043) group and the formation of the hydrazine (B178648) moiety, thereby streamlining the production process. The development of synthetic pathways that avoid harsh reaction conditions and minimize waste generation will be a key focus. Recent advances in photochemical strategies for the formation of carbon-carbon and carbon-heteroatom bonds using phenylhydrazine as a precursor suggest a potential avenue for the synthesis of this compound under mild, light-induced conditions.

Advanced Catalytic Systems:

The exploration of novel catalytic systems is paramount to advancing the synthesis of this compound. While traditional methods may rely on stoichiometric reagents, future approaches will likely leverage catalysis to improve efficiency and selectivity. This includes the use of transition metal catalysts for cross-coupling reactions to introduce the ethynyl group, as well as the development of catalysts for the direct amination of aryl halides or boronic acids to form the hydrazine functionality. The use of earth-abundant metal catalysts and organocatalysts will be a significant area of investigation to enhance the sustainability of these synthetic methods. A patent has already disclosed a method for synthesizing phenylhydrazine hydrochloride through catalytic hydrogenation, indicating a trend towards more industrially viable and environmentally friendly processes.

Investigation of Undiscovered Reactivity Modes and Regioselectivity Control

The dual functionality of this compound presents a rich landscape for exploring novel reactivity and addressing challenges in regioselectivity.

The alkyne group can participate in a variety of transformations, including cycloadditions, cross-coupling reactions, and polymerizations. mdpi.com The hydrazine moiety is a well-known nucleophile and a precursor to diazonium salts and radicals. Future research will aim to uncover new reactions that leverage the interplay between these two groups. For instance, intramolecular reactions where the hydrazine or a derivative thereof reacts with the ethynyl group could lead to the formation of novel heterocyclic scaffolds of medicinal or material interest. The diverse reactivity of alkynes in C-H activation reactions also opens up possibilities for novel transformations involving the ethynyl group of this compound. rsc.org

Controlling the regioselectivity of reactions involving either the hydrazine or the ethynyl group is a critical challenge and a significant area for future research. In reactions where both groups can potentially react, developing selective methods will be crucial. This can be achieved through the careful choice of catalysts, directing groups, or reaction conditions. For example, in transition metal-catalyzed cross-coupling reactions, the choice of ligand can play a pivotal role in directing the reaction to a specific site. rsc.org The development of methods for reversing the inherent regioselectivity of certain reactions will also be a valuable pursuit. nih.gov

Advanced Computational Modeling for Structure-Reactivity and Interaction Relationships

Computational chemistry is poised to play a crucial role in accelerating the exploration of this compound's chemistry.

Predictive Reactivity Models:

Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of this compound in various chemical transformations. mdpi.com These models can help in understanding the electronic properties of the molecule, identifying the most reactive sites, and predicting the outcomes of unknown reactions. nih.gov By calculating reaction barriers and transition state energies, researchers can screen for promising reaction conditions and catalysts in silico, thereby reducing the need for extensive experimental optimization. nih.gov Recent developments in machine learning and deep learning can be harnessed to build predictive models for chemical reactivity based on quantum mechanical calculations, offering a rapid and accurate tool for virtual screening. nih.gov

Understanding Reaction Mechanisms:

Computational studies can provide detailed insights into the mechanisms of reactions involving this compound. For instance, DFT calculations can be used to elucidate the step-by-step pathway of a reaction, identify key intermediates, and understand the factors that control regioselectivity. semanticscholar.org This fundamental understanding is essential for the rational design of new reactions and for optimizing existing ones. The mechanism of graphene-oxide reduction by hydrazine has been explored using DFT calculations, showcasing the power of this approach in understanding complex chemical processes. rsc.org

Integration into New Material Designs and Functional Systems

The unique structure of this compound makes it an attractive building block for the design of novel functional materials.

Polymer Synthesis:

The ethynyl group of this compound can be readily polymerized to create conjugated polymers with interesting electronic and optical properties. mdpi.com The presence of the hydrazine moiety, or a derivative thereof, along the polymer backbone could impart unique functionalities, such as metal-coordinating capabilities or redox activity. Future research could focus on the synthesis of both linear and cross-linked polymers derived from this monomer for applications in organic electronics, sensors, and catalysis. Substituted polyacetylenes have been synthesized from ethynyl-substituted precursors, demonstrating the feasibility of this approach. mdpi.com

Functional Small Molecules and Supramolecular Assemblies:

This compound can serve as a versatile scaffold for the synthesis of functional small molecules. For example, it can be incorporated into dyes, liquid crystals, and molecules with nonlinear optical properties. The hydrazine moiety can also be used to construct hydrazone-based molecular switches and sensors. semanticscholar.org Furthermore, the ability of the hydrazine and ethynyl groups to participate in hydrogen bonding and other non-covalent interactions makes this molecule a promising candidate for the design of self-assembling systems and supramolecular materials. Hydrazine derivatives are recognized as valuable building blocks in medicinal chemistry and drug design, further highlighting the potential of functional molecules derived from this compound. enamine.net

Q & A

Q. What are the standard synthetic routes for preparing (3-Ethynylphenyl)hydrazine, and how can its purity be optimized?

this compound is typically synthesized via diazotization of aniline derivatives followed by reduction. A common protocol involves:

  • Diazotization : Reacting 3-ethynylaniline with sodium nitrite (NaNO₂) under acidic conditions (HCl) to form the diazonium salt.
  • Reduction : Treating the diazonium salt with sodium sulfite (Na₂SO₃) or sodium hydroxide (NaOH) to yield the hydrazine intermediate.
  • Acid precipitation : Isolating the product as a hydrochloride salt, followed by neutralization to obtain the free base . Purity Optimization : Recrystallization from ethanol or methanol (95% purity) ensures high yield and minimal byproducts. Analytical techniques like NMR and HPLC are critical for verifying structural integrity .

Q. How can this compound be characterized spectroscopically, and what are the key spectral markers?

  • IR Spectroscopy : The N–H stretching vibrations (3100–3300 cm⁻¹) and C≡C stretch (2100–2260 cm⁻¹) confirm the hydrazine and ethynyl groups.
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while the hydrazine NH₂ group resonates at δ 3.5–4.5 ppm.
  • UV-Vis : Absorption maxima near 250–300 nm indicate π→π* transitions in the aromatic system .
  • Mass Spectrometry : Molecular ion peaks at m/z 146.1 (C₈H₈N₂⁺) validate the molecular formula .

Q. What are the primary applications of this compound in organic synthesis?

  • Hydrazone Formation : Reacts with aldehydes/ketones to form stable hydrazones for carbonyl group identification (melting point analysis) .
  • Fischer Indole Synthesis : Cyclizes with ketones under acid catalysis to generate indole derivatives, a key step in heterocyclic chemistry .
  • Coordination Chemistry : Serves as a ligand in transition metal complexes (e.g., Ru(II)) for catalytic applications .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in catalysis?

Density Functional Theory (DFT) studies reveal:

  • Cycloreversion Barriers : For hydrazine-catalyzed metathesis, activation energies for ring-opening steps are lowered by 15–20 kJ/mol when using bicyclic hydrazine catalysts versus monocyclic analogs .
  • Epoxide Reduction : Hydrazine-mediated deoxygenation of graphene oxide (GO) proceeds via nucleophilic attack on epoxide groups, with edge-bound epoxides forming stable hydrazino alcohols that stall reactivity .
  • Thermodynamic Stability : Hydrazine derivatives with electron-withdrawing substituents (e.g., CF₃) exhibit higher thermal stability in propulsion systems .

Q. What experimental strategies resolve contradictions in hydrazine decomposition pathways for hydrogen production?

Conflicting reports on decomposition mechanisms (e.g., N₂H₄ → NH₃ + H₂ vs. N₂H₄ → N₂ + 2H₂) are addressed by:

  • Catalyst Screening : Comparing Ir/Al₂O₃ (favors NH₃) vs. Ni–Pt alloys (favors H₂) under controlled temperatures (50–200°C) .
  • Kinetic Isotope Labeling : Using deuterated hydrazine (N₂D₄) to track hydrogen origin in mass spectrometry .
  • In Situ Spectroscopy : Monitoring intermediate species (e.g., NH₂ radicals) via FTIR during thermal decomposition .

Q. How can proteomics and multivariate analysis identify biomarkers of this compound-induced hepatotoxicity?

A proteomics workflow includes:

  • 2D Differential Gel Electrophoresis (2D-DIGE) : Separates liver proteins from hydrazine-treated rats.
  • Mass Spectrometry : Identifies dysregulated proteins (e.g., CYP2E1, glutathione S-transferase) linked to oxidative stress .
  • Multivariate Analysis : Principal Component Analysis (PCA) clusters dose-dependent protein expression patterns, highlighting lipid metabolism and Ca²⁺ homeostasis pathways as toxicity markers .

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